Cas no 1226290-67-0 ((2-cyclopropyl-1,3-oxazol-5-yl)methanamine)

(2-cyclopropyl-1,3-oxazol-5-yl)methanamine 化学的及び物理的性質
名前と識別子
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- (2-cyclopropyloxazol-5-yl)methanamine
- 5-Oxazolemethanamine, 2-cyclopropyl-
- (2-cyclopropyl-1,3-oxazol-5-yl)methanamine
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- MDL: MFCD16300742
- インチ: 1S/C7H10N2O/c8-3-6-4-9-7(10-6)5-1-2-5/h4-5H,1-3,8H2
- InChIKey: YZSLAVDUXCDFRL-UHFFFAOYSA-N
- SMILES: O1C(CN)=CN=C1C1CC1
(2-cyclopropyl-1,3-oxazol-5-yl)methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM432224-1g |
(2-cyclopropyl-1,3-oxazol-5-yl)methanamine |
1226290-67-0 | 95%+ | 1g |
$*** | 2023-04-03 | |
Enamine | EN300-248144-0.25g |
(2-cyclopropyl-1,3-oxazol-5-yl)methanamine |
1226290-67-0 | 95% | 0.25g |
$672.0 | 2024-06-19 | |
Enamine | EN300-248144-5.0g |
(2-cyclopropyl-1,3-oxazol-5-yl)methanamine |
1226290-67-0 | 95% | 5.0g |
$3935.0 | 2024-06-19 | |
Enamine | EN300-248144-0.5g |
(2-cyclopropyl-1,3-oxazol-5-yl)methanamine |
1226290-67-0 | 95% | 0.5g |
$1058.0 | 2024-06-19 | |
Enamine | EN300-248144-10g |
(2-cyclopropyl-1,3-oxazol-5-yl)methanamine |
1226290-67-0 | 95% | 10g |
$5837.0 | 2023-09-15 | |
Aaron | AR01C2DX-500mg |
(2-Cyclopropyl-1,3-oxazol-5-yl)methanamine |
1226290-67-0 | 95% | 500mg |
$1190.00 | 2025-02-09 | |
Enamine | EN300-248144-1g |
(2-cyclopropyl-1,3-oxazol-5-yl)methanamine |
1226290-67-0 | 95% | 1g |
$1357.0 | 2023-09-15 | |
Aaron | AR01C2DX-250mg |
(2-Cyclopropyl-1,3-oxazol-5-yl)methanamine |
1226290-67-0 | 95% | 250mg |
$765.00 | 2025-02-09 | |
Aaron | AR01C2DX-1g |
(2-Cyclopropyl-1,3-oxazol-5-yl)methanamine |
1226290-67-0 | 95% | 1g |
$1519.00 | 2025-02-09 | |
Aaron | AR01C2DX-50mg |
(2-Cyclopropyl-1,3-oxazol-5-yl)methanamine |
1226290-67-0 | 95% | 50mg |
$372.00 | 2025-02-09 |
(2-cyclopropyl-1,3-oxazol-5-yl)methanamine 関連文献
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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10. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
(2-cyclopropyl-1,3-oxazol-5-yl)methanamineに関する追加情報
Introduction to (2-cyclopropyl-1,3-oxazol-5-yl)methanamine (CAS No. 1226290-67-0)
(2-cyclopropyl-1,3-oxazol-5-yl)methanamine, also known by its CAS number 1226290-67-0, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of oxazoles and features a unique cyclopropyl substituent, which imparts distinct chemical and biological properties. The compound's structure and reactivity make it a valuable intermediate in the synthesis of various bioactive molecules, including potential drug candidates.
The chemical structure of (2-cyclopropyl-1,3-oxazol-5-yl)methanamine consists of a five-membered oxazole ring with a cyclopropyl group attached to the 2-position and an amino group at the 5-position. The cyclopropyl moiety is particularly noteworthy due to its strained three-membered ring, which can influence the compound's reactivity and biological activity. The presence of the amino group further enhances its potential for forming hydrogen bonds and participating in various chemical reactions.
Recent studies have highlighted the importance of (2-cyclopropyl-1,3-oxazol-5-yl)methanamine in the development of novel therapeutic agents. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that derivatives of this compound exhibit potent anti-inflammatory and analgesic properties. These findings suggest that (2-cyclopropyl-1,3-oxazol-5-yl)methanamine could serve as a lead compound for the design of new drugs targeting inflammatory diseases and pain management.
In addition to its pharmacological applications, (2-cyclopropyl-1,3-oxazol-5-yl)methanamine has been explored for its potential as a ligand in metal coordination chemistry. Studies have shown that this compound can form stable complexes with various transition metals, which can be utilized in catalytic processes and materials science. The unique electronic properties of the oxazole ring and the cyclopropyl substituent contribute to the stability and reactivity of these metal complexes.
The synthetic accessibility of (2-cyclopropyl-1,3-oxazol-5-yl)methanamine is another factor that makes it an attractive target for researchers. Several efficient synthetic routes have been developed to prepare this compound, including methods involving cyclization reactions and functional group transformations. These synthetic strategies not only facilitate the preparation of pure samples but also enable the synthesis of structurally diverse derivatives for further biological evaluation.
From a safety perspective, it is important to note that while (2-cyclopropyl-1,3-oxazol-5-yl)methanamine is not classified as a hazardous or controlled substance, proper handling and storage practices should be followed to ensure laboratory safety. Researchers working with this compound should adhere to standard laboratory protocols and use appropriate personal protective equipment (PPE) to minimize any potential risks.
In conclusion, (2-cyclopropyl-1,3-oxazol-5-yl)methanamine (CAS No. 1226290-67-0) is a promising compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features and versatile reactivity make it an important building block for the development of new therapeutic agents and advanced materials. Ongoing research continues to uncover new insights into its properties and potential uses, further solidifying its significance in the scientific community.
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